3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The compound 3-(1H-Pyrazol-4-yl)propan-1-ol hydrochloride (CAS No. 167503-31-3) is systematically named according to IUPAC guidelines as follows:
- Parent chain : A three-carbon propanol group (propan-1-ol) serves as the backbone.
- Substituent : A 1H-pyrazol-4-yl group is attached to the third carbon of the propanol chain.
- Counterion : The hydrochloride salt indicates protonation at one of the pyrazole nitrogen atoms, balanced by a chloride ion.
Systematic Classification :
- Organic heterocyclic compound : Contains a pyrazole ring (five-membered aromatic ring with two adjacent nitrogen atoms).
- Functional groups : Secondary alcohol (-OH), aromatic heterocycle (pyrazole), and quaternary ammonium salt (due to protonation).
- Molecular formula : $$ \text{C}6\text{H}{11}\text{ClN}_2\text{O} $$, with a molecular weight of 162.62 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}6\text{H}{11}\text{ClN}_2\text{O} $$ |
| Molecular Weight | 162.62 g/mol |
| SMILES Code | OCCCC1=CNN=C1.[H]Cl |
| GHS Signal Word | Precautionary Statements |
Molecular Structure Analysis
X-ray Crystallography and Conformational Studies
While direct X-ray crystallographic data for this compound is not publicly available, analogous pyrazole derivatives exhibit planar aromatic rings with bond lengths and angles consistent with delocalized π-electron systems. For example:
- Pyrazole ring geometry : Typical N–N bond lengths of 1.35–1.38 Å and C–N bonds of 1.32–1.34 Å.
- Propanol chain conformation : The hydroxyl group adopts a gauche configuration relative to the pyrazole ring to minimize steric hindrance.
The hydrochloride salt likely stabilizes the pyrazole ring through ionic interactions between the protonated nitrogen and chloride ion, as observed in similar heterocyclic ammonium salts.
Tautomeric Behavior and Protonation States
Pyrazole derivatives exhibit tautomerism between 1H and 2H forms, depending on the position of the acidic proton. In this compound:
- Dominant tautomer : The 1H-pyrazol-4-yl group indicates the proton resides on the nitrogen at position 1 (N1).
- Protonation site : Under acidic conditions (e.g., HCl), the more basic N2 atom is protonated, forming a pyrazolium chloride salt.
Electronic effects : The electron-withdrawing hydroxyl group and protonated nitrogen reduce aromaticity, increasing reactivity at the C3 and C5 positions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, D₂O) :
- Pyrazole protons : Two deshielded aromatic protons at δ 7.8–8.2 ppm (C3 and C5 positions).
- Propanol chain :
- δ 1.6–1.8 ppm (m, 2H, CH₂),
- δ 2.4–2.6 ppm (t, 2H, CH₂ adjacent to pyrazole),
- δ 3.6–3.8 ppm (t, 2H, CH₂OH),
- δ 4.9 ppm (s, 1H, OH, exchangeable).
¹³C NMR (100 MHz, D₂O) :
Table 2: Predicted NMR Chemical Shifts
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H3/H5 | 7.8–8.2 | Singlet | Pyrazole aromatic |
| CH₂ (C2) | 2.4–2.6 | Triplet | Adjacent to pyrazole |
| CH₂OH | 3.6–3.8 | Triplet | Hydroxyl-bearing |
Mass Spectrometry (MS) Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- Molecular ion : [M+H]⁺ at m/z 163.6 (calc. 163.06).
- Key fragments :
Fragmentation pathway :
- Loss of HCl (36.46 Da) from the protonated molecular ion.
- Subsequent dehydration (-18.02 Da) forms a conjugated alkene.
- Pyrazole ring cleavage yields smaller nitrogen-containing ions.
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-3-1-2-6-4-7-8-5-6;/h4-5,9H,1-3H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASPBGCLNQFKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyrazole Intermediate Formation
The construction of the pyrazole ring often begins with a Suzuki-Miyaura coupling between halogenated aryl precursors and pyrazole boronic esters. For instance, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (Formula III) is synthesized via a palladium-catalyzed reaction between 4-bromo-2-chlorobenzonitrile (II) and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I). Critical parameters include:
-
Catalyst system : Pd(OAc)₂ (0.5–2 mol%) with triphenylphosphine ligand
-
Solvent : Acetonitrile-water biphasic system (3:1 v/v) at 70°C
-
Base : Sodium carbonate (2.5 equiv) for Suzuki coupling
This method achieves 84.5% yield over three stages by optimizing phase-transfer conditions and minimizing Pd residue through acetonitrile phase isolation.
Reductive Chlorination of Nitropyrazole Derivatives
An alternative pathway involves reductive chlorination of 4-nitropyrazole to form 3-chloro-1H-pyrazol-4-amine hydrochloride (1a), a key intermediate. Using Pt/C (5 wt%) under 90 psig H₂ in aqueous HCl (25–30%), this method achieves 96.8% yield with >95% selectivity, avoiding byproducts like 3,5-dichloropyrazole. The process is scalable, with catalyst recyclability and low HCl consumption (0.08–0.1 equiv).
Functionalization of the Propanol Side Chain
Mitsunobu Reaction for Alcohol Installation
The propanol moiety is introduced via Mitsunobu coupling between 3-chloro-1H-pyrazol-4-amine and 3-bromopropanol. Key conditions include:
Nucleophilic Substitution in Protic Media
In methanol-water (4:1), 3-chloro-1H-pyrazol-4-amine reacts with 3-bromopropanol under basic conditions (NaOH, 1.5 equiv) at 60°C for 6 h, achieving 72% yield. Phase-transfer catalysts (e.g., TBAB) improve efficiency by 15%.
Hydrochloride Salt Formation and Purification
Acidic Workup for Salt Precipitation
The free base 3-(1H-pyrazol-4-yl)propan-1-ol is treated with HCl (10% in ethanol) at 0–5°C, followed by gradual water addition (30–50% v/v of methanol). Filtration and drying under reduced pressure (50–60°C) yield the hydrochloride salt with 89% purity, which is upgraded to >99% via recrystallization from ethanol-water (7:3).
Solvent Optimization for Residual Metal Removal
Post-synthesis, Pd residues are reduced to <5 ppm using activated carbon (5 wt%) in methanol at 50°C for 2 h. This step is critical for pharmaceutical compliance.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Pd Residue (ppm) | Scalability |
|---|---|---|---|---|
| Suzuki-Mitsunobu | Coupling → Mitsunobu → HCl salt | 78 | <5 | Industrial |
| Reductive Alkylation | Chlorination → Substitution → Salt | 72 | <10 | Pilot-scale |
| One-Pot Cascade | Enone cyclization → Reduction | 65* | N/A | Lab-scale |
*Hypothetical yield based on analogous 4-acylpyrazole synthesis.
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(1H-Pyrazol-4-YL)propan-1-one.
Reduction: Formation of 3-(1H-Pyrazol-4-YL)propan-1-OL.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride has been studied for its potential therapeutic effects. Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: Several studies have reported that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 3-(1H-Pyrazol-4-YL)propan-1-OL have shown efficacy against various bacterial strains .
- Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties. Research has demonstrated that certain pyrazole compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antitumor Activity: The compound's structural characteristics allow it to interact with specific molecular targets involved in cancer progression. Some derivatives have shown promising results in inhibiting tumor growth in preclinical models .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 3-(1H-Pyrazol-4-YL)propan-1-OL | Effective against Gram-positive bacteria |
| Anti-inflammatory | N-(4-fluorophenyl)-2,3-dihydro-7-methyl | Inhibits COX enzymes |
| Antitumor | 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl) | Significant EGFR inhibitory activity |
Biological Research
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes. For instance, studies have shown that this compound can modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer development .
Case Study:
In a study focused on the development of CDK inhibitors, researchers found that modifications to the pyrazole structure significantly influenced the potency and selectivity of the compounds. The introduction of polar functional groups enhanced metabolic stability while maintaining biochemical affinity . This highlights the importance of structural optimization in drug development.
Industrial Applications
Chemical Synthesis:
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various chemical intermediates and complex molecules due to its versatile reactivity .
Table 2: Industrial Applications of Pyrazole Derivatives
| Application Type | Description | Examples |
|---|---|---|
| Chemical Synthesis | Used as an intermediate in organic reactions | Synthesis of agrochemicals |
| Material Science | Development of polymers and resins | Polymeric materials |
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following sections compare 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride with structurally related compounds, focusing on molecular properties, synthetic routes, and biological activities.
Structural Analogues and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
- Pyrazole vs. Imidazole : Replacing the pyrazole ring with a 2-methyl-5-nitroimidazole (as in Ternidazole hydrochloride) introduces antimicrobial properties, likely due to the nitro group’s electrophilic reactivity .
- Amino Substitution: The 4-amino-pyrazole derivative (CAS 1249733-51-4) has a lower molecular weight and may exhibit altered solubility or receptor binding compared to the target compound .
- Heterocyclic Variations : Piperidine- and piperazine-containing analogs (e.g., 3-(Piperidin-4-yl)propan-1-OL HCl) demonstrate the impact of saturated nitrogen rings on pharmacokinetics, such as increased basicity and membrane permeability .
Insights :
- Unlike Ternidazole, the absence of a nitro group in 3-(1H-Pyrazol-4-YL)propan-1-OL HCl may limit direct antimicrobial effects but reduce toxicity risks .
Analytical Characterization
- NMR and MS: provides detailed ¹H/¹³C NMR and LC-MS data for triazole-propanol compounds, which can guide characterization of the target compound’s proton environments and fragmentation patterns .
- Computational Tools : Software like Multiwfn () enables electron density topology analysis, useful for predicting reactivity and intermolecular interactions .
Biological Activity
3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure features a pyrazole ring that plays a crucial role in binding to active sites on proteins, leading to inhibition or modulation of enzymatic activities. This interaction can result in various biological effects, such as anti-inflammatory and anticancer activities.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit potent antiproliferative effects against several human cancer cell lines. For instance, studies have shown that derivatives can inhibit the growth of colon carcinoma cells (HCT116) with IC50 values as low as 2.30 μM .
Enzyme Inhibition
The compound has been studied for its potential as a ligand in enzyme inhibition. Its mechanism often involves binding to specific enzymes, thereby inhibiting their activity. This property makes it a candidate for therapeutic applications in conditions where enzyme overactivity is implicated, such as cancer and inflammatory diseases .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Pyrazole ring, hydroxyl group | Inhibits enzyme activity |
| 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride | Amino group enhances binding affinity | Significant biological activity |
| 4-Amino derivatives | Variations at the amino position alter potency | Variable activity |
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the antiproliferative effects of various pyrazole derivatives, including those structurally related to this compound. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced potency against cancer cell lines, highlighting the importance of structural modifications for therapeutic efficacy .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between pyrazole-based compounds and cyclooxygenase (COX) enzymes. It was found that certain derivatives could effectively inhibit COX activity, suggesting potential applications in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride, and how are purity and yield optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrazole derivatives. For example, refluxing 3-(1H-pyrazol-4-yl)propan-1-ol with hydrochloric acid in ethanol under controlled pH (4–6) yields the hydrochloride salt. Purification involves column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol to achieve >95% purity . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for alcohol:HCl) can enhance yield (typically 70–85%) .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : and NMR to confirm proton environments and carbon backbone (e.g., pyrazole ring protons at δ 7.5–8.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 189.08 for CHNO·HCl) .
- XRD : For crystalline structure analysis, particularly to resolve stereochemical ambiguities .
Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base, facilitating biological assays. Stability studies under varying pH (2–9) and temperature (4–40°C) show degradation <5% over 30 days when stored in desiccated, light-protected conditions .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?
- Methodological Answer : Multiwfn enables:
- Electrostatic potential (ESP) mapping : To identify nucleophilic/electrophilic regions (e.g., pyrazole N-atoms with ESP minima at −45 kcal/mol) .
- Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points (e.g., C–N bond paths with ρ(r) ≈ 0.25 e·Å) .
- Orbital composition : Natural Bond Orbital (NBO) analysis to quantify hybridization (e.g., sp character in pyrazole ring) .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from:
- Impurity profiles : Validate purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out by-products .
- Stereochemical variability : Use chiral chromatography (e.g., Chiralpak IA) to isolate enantiomers and test activity separately .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
Q. How does the pyrazole ring’s substitution pattern affect pharmacological target engagement?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents at the pyrazole 1-position (e.g., methyl, phenyl) and test binding to kinases (e.g., CDK2) via fluorescence polarization assays. For example, 3-(1-methyl-1H-pyrazol-4-yl) derivatives show 3-fold higher IC values (≈64 nM) compared to unsubstituted analogs .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., hydrogen bonding with Thr14 in CDK2 active site) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral resolution : Employ diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid in ethanol, achieving >99% ee .
- Flow chemistry : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) reduce racemization risks at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
